molecular formula C19H14ClFN6O2 B2984605 N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847384-29-6

N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2984605
CAS No.: 847384-29-6
M. Wt: 412.81
InChI Key: NYRDMFOXNOMKPJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic small molecule based on a triazolo[4,5-d]pyrimidin-7-one core, a scaffold recognized in medicinal chemistry for its diverse pharmacological potential . This compound features a complex structure with a 3-chloro-4-methylphenyl acetamide group and a 4-fluorophenyl substitution on the triazole ring. The synthesis of such specialized molecules typically involves multi-step reactions, including the cyclization of the triazolopyrimidine core and subsequent coupling of the acetamide sidechain under controlled conditions, such as using bases like cesium carbonate in anhydrous solvents . The structural complexity of this compound makes it a valuable intermediate or reference standard for researchers exploring new chemical entities. Analogs sharing the triazolo[4,5-d]pyrimidine core have been investigated in various scientific fields, with studies suggesting potential biological activities such as anticancer, antimicrobial, and anti-inflammatory effects . Researchers are encouraged to utilize this high-purity compound to probe its specific mechanism of action and physicochemical properties in their unique experimental systems. This product is intended for research and development purposes only and must be handled by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6O2/c1-11-2-5-13(8-15(11)20)23-16(28)9-26-10-22-18-17(19(26)29)24-25-27(18)14-6-3-12(21)4-7-14/h2-8,10H,9H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRDMFOXNOMKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula and weight:

  • Molecular Formula : C21H19ClN6O2
  • Molecular Weight : 422.9 g/mol

The IUPAC name indicates the presence of multiple functional groups that may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets. For instance, the presence of a triazole moiety is known to enhance interaction with enzymes and receptors involved in key physiological processes. The specific interactions of this compound with targets such as receptors or enzymes have not been fully elucidated but can be inferred from related compounds.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds containing triazole and pyrimidine derivatives. For example, a related study found that triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria through mechanisms involving cell wall synthesis inhibition and disruption of membrane integrity .

Anticancer Properties

Compounds with similar structural features have shown promise in anticancer research. A study indicated that triazolo-pyrimidine derivatives could induce apoptosis in cancer cells by activating caspase pathways . The specific effects of this compound on cancer cell lines warrant further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl rings and the triazole core can significantly affect potency and selectivity toward biological targets. For instance:

  • Chlorine and Fluorine Substituents : The presence of halogens like chlorine and fluorine has been shown to enhance lipophilicity and improve receptor binding affinity .

A table summarizing some SAR findings from related compounds is presented below:

CompoundSubstituentActivity (IC50/µM)Notes
Compound ACl0.14High affinity for receptor
Compound BF0.22Moderate affinity
Compound CNoneNDInactive

Case Study 1: Antimicrobial Testing

In vitro tests demonstrated that a structurally similar compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with an IC50 value of 0.5 µM . This suggests that this compound may possess similar properties.

Case Study 2: Cancer Cell Line Studies

A recent study on triazole derivatives indicated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 1 to 10 µM . Future studies should focus on evaluating the specific effects of this compound on various cancer cell lines.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure Notable Functional Groups
Target Compound C19H14ClFN6O2 ~413.8 3-chloro-4-methylphenyl, 4-fluorophenyl Triazolo[4,5-d]pyrimidin Acetamide, triazole, ketone
Compound (CAS 847384-81-0) C18H12ClFN6O2 398.8 3-chlorophenyl, 4-fluorophenyl Triazolo[4,5-d]pyrimidin Acetamide, triazole, ketone
Compound (24) C18H19N5SO2 369.44 Phenylamino, methyl Pyrido-thieno-pyrimidin Acetamide, thiophene, tertiary amine

Key Observations :

Substituent Effects :

  • The target compound’s 3-chloro-4-methylphenyl group introduces increased lipophilicity compared to the 3-chlorophenyl group in the compound. This may enhance membrane permeability but reduce aqueous solubility.
  • The 4-fluorophenyl group in both the target and compounds likely contributes to π-π stacking interactions in target binding.

Core Structure Differences: The triazolo-pyrimidin core (target and ) is distinct from the pyrido-thieno-pyrimidin system in ’s compound. The latter’s thiophene ring introduces sulfur, which may alter electronic properties and metabolic stability .

Pharmacological Implications

Table 2: Hypothesized Pharmacological Profiles Based on Structural Analogues

Compound Core Structure Potential Targets Likely Mechanisms
Target Compound Triazolo-pyrimidin Kinases (e.g., EGFR, VEGFR) ATP-competitive inhibition due to triazole’s mimicry of adenine
Compound Triazolo-pyrimidin Similar kinase targets Analogous mechanism to target compound; reduced lipophilicity may lower bioavailability
Compound (24) Pyrido-thieno-pyrimidin Unreported (synthetic intermediate) Thiophene may confer redox activity or alter metabolism

Mechanistic Insights :

  • The methyl group in the target’s 3-chloro-4-methylphenyl substituent could enhance binding pocket occupancy compared to simpler aryl groups in analogs .

Q & A

Q. What are the key synthetic challenges in preparing N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization of the triazolo-pyrimidine core and coupling with the acetamide sidechain. Challenges include low yields due to steric hindrance at the 3-(4-fluorophenyl) substituent and regioselectivity in triazole formation. Optimization of reaction conditions (e.g., temperature, catalysts) is critical. For example, analogous syntheses of triazolo-pyrimidines require careful control of diazotization and cyclization steps to avoid byproducts .

Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns.
  • X-ray crystallography : Resolves bond lengths (e.g., C–N bonds in the triazole ring: ~1.32–1.38 Å) and dihedral angles, critical for verifying the planar geometry of the pyrimidine core .
  • FTIR : Validates carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and NH groups in the acetamide moiety .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • HOMO-LUMO analysis : Identifies electron-rich regions (e.g., triazole nitrogen atoms) and predicts sites for electrophilic attack. For similar acetamide derivatives, HOMO energies correlate with nucleophilic reactivity .
  • Molecular Electrostatic Potential (MESP) : Maps charge distribution to highlight hydrogen-bonding capabilities, guiding solubility and binding studies .
  • DFT calculations : Optimize geometry and simulate reaction pathways for functionalization (e.g., fluorophenyl substitution effects) .

Q. What experimental design strategies improve synthetic yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, reaction time) identifies optimal conditions. Flow chemistry platforms enhance reproducibility for oxidation and cyclization steps, as demonstrated in diazomethane syntheses .
  • Purification techniques : Gradient chromatography resolves polar byproducts, while recrystallization (e.g., using DMF/ethanol mixtures) improves crystallinity .

Q. How is structure-activity relationship (SAR) analyzed for biological target engagement?

Methodological Answer:

  • Enzyme inhibition assays : Test modifications to the 4-fluorophenyl or chloro-methylphenyl groups against kinases or phosphatases. Analogous triazolo-pyrimidines show enhanced activity with electron-withdrawing substituents .
  • Molecular docking : Simulate binding to active sites (e.g., ATP-binding pockets) using crystallographic data from homologous proteins. Key interactions include π-π stacking with phenyl rings and hydrogen bonds to the acetamide carbonyl .

Notes

  • Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational characterization.
  • Methodological answers integrate synthetic, analytical, and computational approaches to reflect interdisciplinary research rigor.

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